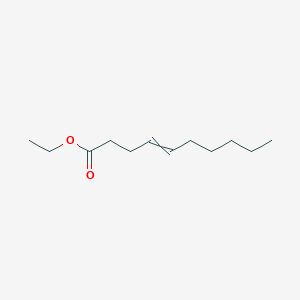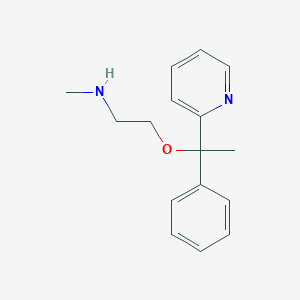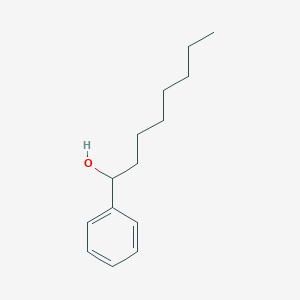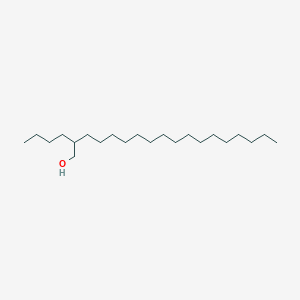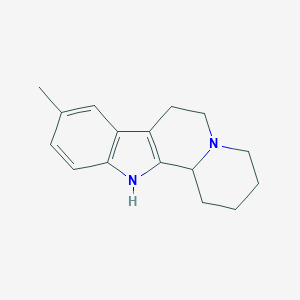
9-Methyl-1,2,3,4,6,7,12,12b-octahydroindolo(2,3-a)quinolizine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Methyl-1,2,3,4,6,7,12,12b-octahydroindolo(2,3-a)quinolizine, also known as harmane, is a naturally occurring alkaloid found in various plant and animal tissues. It has gained significant attention in recent years due to its potential therapeutic applications in the treatment of neurodegenerative disorders and cancer.
Mecanismo De Acción
Harmane exerts its effects through various mechanisms. It inhibits the activity of MAO-A, which leads to an increase in the levels of neurotransmitters such as serotonin, dopamine, and norepinephrine. Harmane also activates the Nrf2/ARE pathway, which leads to the upregulation of antioxidant enzymes such as heme oxygenase-1 and NAD(P)H:quinone oxidoreductase 1. Harmane induces apoptosis in cancer cells through the activation of the intrinsic pathway and the inhibition of the PI3K/Akt/mTOR pathway.
Efectos Bioquímicos Y Fisiológicos
Harmane has been shown to have various biochemical and physiological effects. It inhibits the activity of MAO-A, which leads to an increase in the levels of neurotransmitters such as serotonin, dopamine, and norepinephrine. Harmane also activates the Nrf2/ARE pathway, which leads to the upregulation of antioxidant enzymes such as heme oxygenase-1 and NAD(P)H:quinone oxidoreductase 1. Harmane induces apoptosis in cancer cells through the activation of the intrinsic pathway and the inhibition of the PI3K/Akt/mTOR pathway.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Harmane has several advantages for lab experiments. It is readily available, inexpensive, and stable. It can be easily synthesized through various methods, and its effects can be easily measured through various assays. However, 9-Methyl-1,2,3,4,6,7,12,12b-octahydroindolo(2,3-a)quinolizine also has some limitations for lab experiments. It has low solubility in water, which can affect its bioavailability. It also has a narrow therapeutic window, which can make it difficult to determine the optimal dose for experiments.
Direcciones Futuras
There are several future directions for the study of 9-Methyl-1,2,3,4,6,7,12,12b-octahydroindolo(2,3-a)quinolizine. One direction is to further investigate its neuroprotective effects and its potential therapeutic applications in the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's disease. Another direction is to investigate its anticancer properties and its potential as a cancer therapeutic agent. Additionally, future studies could focus on optimizing the synthesis method of 9-Methyl-1,2,3,4,6,7,12,12b-octahydroindolo(2,3-a)quinolizine and improving its bioavailability.
Métodos De Síntesis
Harmane can be synthesized through various methods, including the Pictet-Spengler reaction, Bischler-Napieralski reaction, and Skraup synthesis. The Pictet-Spengler reaction involves the reaction between tryptamine and an aldehyde or ketone in the presence of an acid catalyst. The Bischler-Napieralski reaction involves the reaction between β-phenylethylamine and an aldehyde or ketone in the presence of a Lewis acid catalyst. The Skraup synthesis involves the reaction between aniline, glycerol, and an oxidant in the presence of a sulfuric acid catalyst.
Aplicaciones Científicas De Investigación
Harmane has been studied extensively for its potential therapeutic applications. It has been shown to have neuroprotective effects, as it inhibits the activity of monoamine oxidase A (MAO-A) and activates the Nrf2/ARE pathway, which leads to the upregulation of antioxidant enzymes. Harmane has also been shown to have anticancer properties, as it induces apoptosis and inhibits cell proliferation in various cancer cell lines.
Propiedades
Número CAS |
16008-64-3 |
|---|---|
Nombre del producto |
9-Methyl-1,2,3,4,6,7,12,12b-octahydroindolo(2,3-a)quinolizine |
Fórmula molecular |
C16H20N2 |
Peso molecular |
240.34 g/mol |
Nombre IUPAC |
9-methyl-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizine |
InChI |
InChI=1S/C16H20N2/c1-11-5-6-14-13(10-11)12-7-9-18-8-3-2-4-15(18)16(12)17-14/h5-6,10,15,17H,2-4,7-9H2,1H3 |
Clave InChI |
ATMFHMOWWSSCOQ-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)NC3=C2CCN4C3CCCC4 |
SMILES canónico |
CC1=CC2=C(C=C1)NC3=C2CCN4C3CCCC4 |
Sinónimos |
9-methyl-1,2,3,4,6,7,12,12b-octahydroindolo(2,3-a)quinolizine 9-methyl-1,2,3,4,6,7,12,12b-octahydroindolo(2,3-a)quinolizine hydrochloride MIQ compound |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



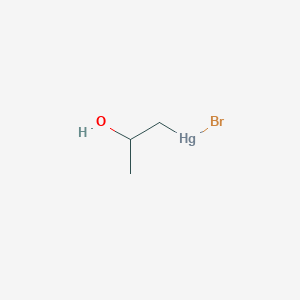
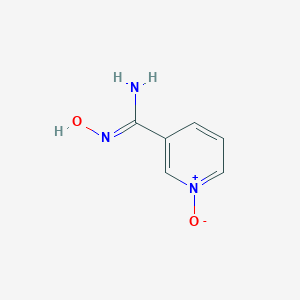
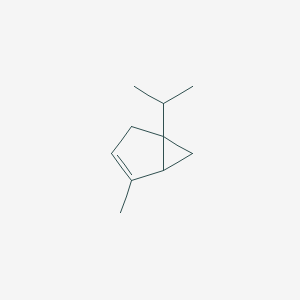
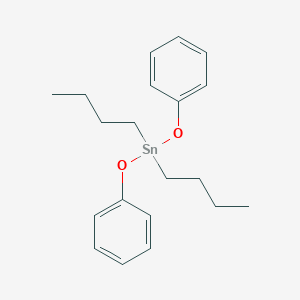
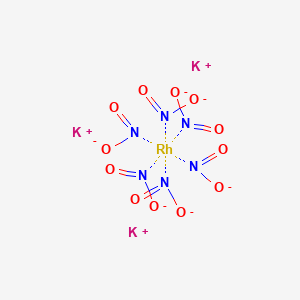
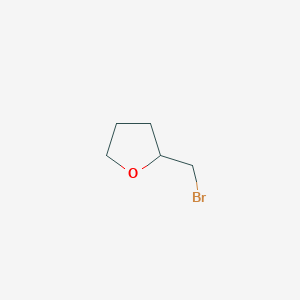

![2-[(2R,5S)-5-ethenyl-5-methyloxolan-2-yl]propan-2-ol](/img/structure/B106662.png)
